molecular formula C15H20O4 B14789583 (5R,10R)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one

(5R,10R)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one

Cat. No.: B14789583
M. Wt: 264.32 g/mol
InChI Key: SSZZFAJCDFWCJW-FFBFRKHDSA-N
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Description

(5R,10R)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[103003,508,10]pentadecan-14-one is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,10R)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one typically involves multi-step organic reactions. The initial step often includes the formation of the core tetracyclic structure through cyclization reactions. Subsequent steps involve the introduction of functional groups such as methyl and methylidene groups under controlled conditions. Common reagents used in these reactions include strong acids or bases, and catalysts to facilitate the cyclization and functionalization processes.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5R,10R)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (5R,10R)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one is used as a model compound to study complex organic reactions and mechanisms.

Biology

In biology, this compound is investigated for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine

In medicine, research focuses on its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry

In industry, it is explored for its use in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (5R,10R)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (5R,10R)-5,10-dimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one
  • (5R,10R)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-13-one

Uniqueness

The presence of the methylidene group at the 15th position and the specific stereochemistry of (5R,10R)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[103003,508,10]pentadecan-14-one distinguishes it from similar compounds

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(5R,10R)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one

InChI

InChI=1S/C15H20O4/c1-8-9-6-12-14(2,19-12)5-4-11-15(3,18-11)7-10(9)17-13(8)16/h9-12H,1,4-7H2,2-3H3/t9?,10?,11?,12?,14-,15-/m1/s1

InChI Key

SSZZFAJCDFWCJW-FFBFRKHDSA-N

Isomeric SMILES

C[C@@]12CCC3[C@](O3)(CC4C(CC1O2)C(=C)C(=O)O4)C

Canonical SMILES

CC12CCC3C(O3)(CC4C(CC1O2)C(=C)C(=O)O4)C

Origin of Product

United States

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